4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
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Overview
Description
4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of an amino group at the 4-position and a trifluoroethyl group at the 1-position of the pyridinone ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2,2,2-trifluoroethylamine.
Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine to form 1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one.
Amination: The resulting compound is then subjected to amination at the 4-position using ammonia or an amine source to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-ethylpyridin-2(1H)-one: Similar structure but lacks the trifluoroethyl group.
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring.
4-Amino-1-(2,2,2-trifluoroethyl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
The presence of the trifluoroethyl group in 4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and industrial applicability compared to similar compounds.
Properties
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-2-1-5(11)3-6(12)13/h1-3H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGEGBDMYNLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219089-39-0 |
Source
|
Record name | 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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